

# Application Note: Comprehensive Analytical Characterization of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

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## Compound of Interest

**Compound Name:** 2-(Pyrrolidin-3-yl)pyridine hydrochloride

**Cat. No.:** B598060

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**Audience:** Researchers, scientists, and drug development professionals.

**Purpose:** This document provides detailed analytical methods and protocols for the comprehensive characterization of **2-(Pyrrolidin-3-yl)pyridine hydrochloride**, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of the compound.

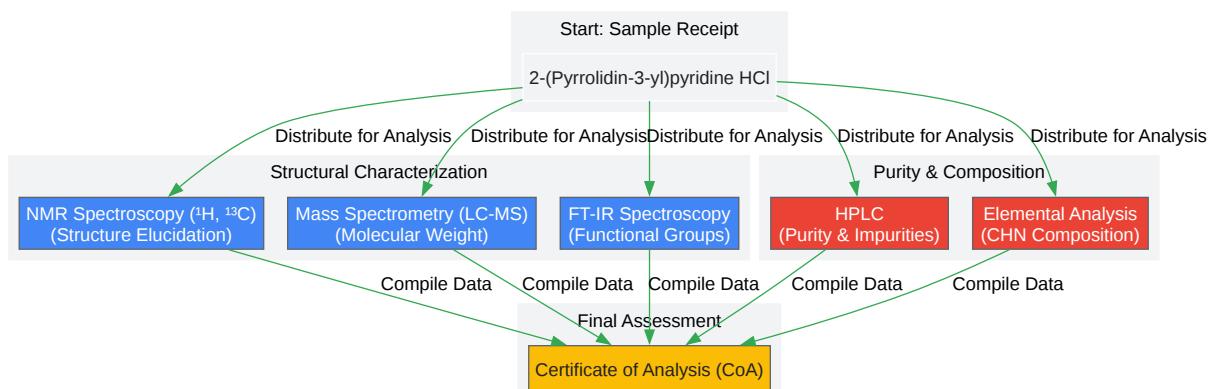
## Physicochemical Properties

**2-(Pyrrolidin-3-yl)pyridine hydrochloride** is a solid organic compound. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Chemical Formula	$C_9H_{13}N_2Cl$	<a href="#">[1]</a>
Molecular Weight	184.67 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity (Typical)	≥97%	<a href="#">[1]</a>
InChI Key	BRGMUTQBWJJNDS-UHFFFAOYSA-N	<a href="#">[1]</a>
CAS Number	1198416-89-5	<a href="#">[1]</a>

## Analytical Workflow

A systematic approach is crucial for the complete characterization of pharmaceutical intermediates. The general workflow involves confirming the chemical structure, determining purity and impurity profiles, and verifying the elemental composition.



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Caption: General analytical workflow for compound characterization.

## Chemical Structure

The structure of 2-(Pyrrolidin-3-yl)pyridine as its hydrochloride salt. The protonation typically occurs on the more basic nitrogen atom.

Caption: Structure of **2-(Pyrrolidin-3-yl)pyridine Hydrochloride**.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential impurities, allowing for accurate purity assessment. A reversed-phase method is generally suitable for polar hydrochloride salts.[2][3]

Protocol:

- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
  - Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 25 °C.
- Detection Wavelength: 270 nm.[2]
- Injection Volume: 10 µL.
- Data Analysis: Calculate the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Quantitative Data Summary (Example):

Parameter	Acceptance Criteria	Example Result
Retention Time (Main Peak)	Report	~8.5 min
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	7500
Purity (Area %)	≥ 97.0%	99.5%
Largest Impurity (Area %)	≤ 0.5%	0.2%
Total Impurities (Area %)	≤ 3.0%	0.5%

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure by analyzing the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms. For hydrochloride salts, proton signals adjacent to the nitrogen atoms are expected to shift downfield compared to the free base.[5]

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Acquisition Parameters (<sup>1</sup>H NMR):
  - Pulse Program: Standard single pulse.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16.
- Acquisition Parameters (<sup>13</sup>C NMR):
  - Pulse Program: Standard proton-decoupled.
  - Spectral Width: 0 to 200 ppm.
  - Number of Scans: 1024.
- Data Analysis: Integrate the <sup>1</sup>H NMR signals and assign chemical shifts to the corresponding protons. Assign chemical shifts in the <sup>13</sup>C spectrum based on expected values and DEPT experiments if necessary.

Expected Chemical Shifts (Hypothetical Data):

Assignment	<sup>1</sup> H Chemical Shift ( $\delta$ , ppm)	<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)
Pyridine Ring Protons	7.5 - 8.8 (m)	120 - 155
Pyrrolidine Ring Protons	2.0 - 4.0 (m)	25 - 60
N-H Protons (Pyrrolidine)	9.0 - 10.0 (br s)	N/A

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.<sup>[4]</sup>
- LC Conditions: A rapid gradient on a short C18 column can be used for sample introduction.
  - Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Range: m/z 50 - 500.
  - Capillary Voltage: 3.5 kV.
- Data Analysis: Identify the peak corresponding to the protonated molecule  $[M+H]^+$ .

#### Quantitative Data Summary:

Parameter	Theoretical Value	Observed Value
Molecular Formula (Free Base)	$C_9H_{12}N_2$	-
Exact Mass (Free Base)	148.1000	-
$[M+H]^+$ (m/z)	149.1073	149.1

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

#### Protocol:

- Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr)

pellet.

- Instrumentation: A standard FT-IR spectrometer.
- Acquisition Parameters:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16.
- Data Analysis: Assign the major absorption bands to their corresponding functional groups. For the hydrochloride salt, N-H stretching bands will be prominent.[6]

Expected Characteristic IR Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3200 - 2800	N-H <sup>+</sup> stretch (broad, characteristic of amine salt)
3050 - 3000	Aromatic C-H stretch
2950 - 2850	Aliphatic C-H stretch
~1600, ~1480	Pyridine ring C=C and C=N stretching vibrations[6]
~1200	C-N stretching

## Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is used to confirm the empirical formula.

Protocol:

- Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample into a tin capsule.

- Instrumentation: A CHN elemental analyzer.
- Analysis: The sample is combusted at high temperature, and the resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>) are separated and quantified.
- Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values calculated from the chemical formula C<sub>9</sub>H<sub>13</sub>N<sub>2</sub>Cl.

#### Quantitative Data Summary:

Element	Theoretical %	Experimental % (Example)	Acceptance Range
Carbon (C)	58.54	58.45	± 0.4%
Hydrogen (H)	7.09	7.15	± 0.4%
Nitrogen (N)	15.17	15.22	± 0.4%

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